An In-depth Technical Guide to 5-Methyl-2-phenylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methyl-2-phenylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-phenylpyridine, identified by CAS Number 27012-22-2 , is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its substituted pyridine framework serves as a crucial scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 5-Methyl-2-phenylpyridine, detailing its physicochemical properties, robust synthetic methodologies, purification protocols, and key applications, with a particular focus on its role as a building block in drug discovery. As a vital pharmaceutical intermediate, understanding its synthesis and reactivity is paramount for leveraging its full potential in complex molecular design.[2]
Core Properties and Characterization
5-Methyl-2-phenylpyridine is a solid at room temperature, often appearing as a white to off-white crystalline powder.[3] A high purity of at least 97% is typically required for its applications in pharmaceutical synthesis to avoid side reactions and ensure the integrity of the final product.[4]
Physicochemical Data
The fundamental properties of 5-Methyl-2-phenylpyridine are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 27012-22-2 | [1] |
| Molecular Formula | C₁₂H₁₁N | [5] |
| Molecular Weight | 169.22 g/mol | [1] |
| Melting Point | 53.0 to 57.0 °C | [3] |
| Boiling Point | 287.7 °C at 760 mmHg | [5] |
| Density | 1.03 g/cm³ (Predicted) | [3][5] |
| Appearance | White to orange to green powder to crystal | [3] |
Spectroscopic Data
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 8.5-8.6 ppm (d, 1H): Pyridine ring proton ortho to the nitrogen.
-
δ 7.5-7.7 ppm (m, 3H): Phenyl ring protons and one pyridine ring proton.
-
δ 7.3-7.5 ppm (m, 2H): Phenyl ring protons.
-
δ 7.1-7.2 ppm (d, 1H): Pyridine ring proton.
-
δ 2.4 ppm (s, 3H): Methyl group protons.
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 158-159 ppm: Pyridine carbon attached to the phenyl group.
-
δ 148-149 ppm: Pyridine carbon ortho to the nitrogen.
-
δ 139-140 ppm: Phenyl carbon attached to the pyridine ring.
-
δ 137-138 ppm: Pyridine carbon meta to the nitrogen.
-
δ 130-131 ppm: Pyridine carbon bearing the methyl group.
-
δ 128-129 ppm: Phenyl carbons (CH).
-
δ 127-128 ppm: Phenyl carbons (CH).
-
δ 122-123 ppm: Pyridine carbon.
-
δ 18-19 ppm: Methyl carbon.
Infrared (IR) Spectroscopy: Key stretches are expected around 3050 cm⁻¹ (aromatic C-H), 2950 cm⁻¹ (aliphatic C-H), 1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretching), and fingerprint region absorptions characteristic of the substitution pattern.
Synthesis and Purification
The synthesis of 5-Methyl-2-phenylpyridine is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings. These methods are favored for their high yields, mild reaction conditions, and broad functional group tolerance.[6]
Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming the C-C bond between the pyridine and phenyl rings. A common approach involves the reaction of a halogenated methylpyridine with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-5-methylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Purification Protocol: Column Chromatography
Purification of the crude product is essential to achieve the high purity required for subsequent applications. Flash column chromatography is a standard and effective method.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase. For basic compounds like pyridines, it may be beneficial to use silica gel deactivated with triethylamine to prevent peak tailing.[7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[7] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and pack the column.
-
Sample Loading: Dissolve the crude 5-Methyl-2-phenylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Methyl-2-phenylpyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Methyl-2-phenylpyridine is influenced by the electronic properties of both the pyridine and phenyl rings. The pyridine nitrogen acts as a directing group in certain reactions, such as C-H activation, facilitating functionalization at the ortho position of the phenyl ring. The methyl group is an electron-donating group, which can influence the nucleophilicity of the pyridine ring.
Applications in Drug Development and Materials Science
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of this scaffold have been investigated for a range of therapeutic areas.
-
Antimicrobial Agents: Thiazolo[4,5-b]pyridin-2-ones derived from a 5-methyl-7-phenylpyridine core have shown promising antimicrobial activity against pathogenic bacteria.[8]
-
Insecticidal Activity: Certain 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal properties.
-
Pharmaceutical Intermediates: As a versatile building block, 5-Methyl-2-phenylpyridine is crucial for the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its structure allows for further functionalization to fine-tune the pharmacological properties of a lead compound.
-
Materials Science: Phenylpyridine derivatives are also utilized as ligands in the development of functional metal complexes and as building blocks for small molecule semiconductors.
Safety and Handling
5-Methyl-2-phenylpyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
- PubChem. (n.d.). 5-Methyl-2-phenylpyridine. National Center for Biotechnology Information.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Methyl-2-phenylpyridine: High-Purity Pharmaceutical Intermediate Manufacturer & Supplier in China.
- Sigma-Aldrich. (n.d.). 5-Methyl-2-phenylpyridine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Methyl-2-phenylpyridine 27012-22-2.
- Alfa Chemistry. (n.d.). CAS 27012-22-2 5-Methyl-2-phenyl-pyridine.
- The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5.
- PubMed. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
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